Cas no 87-05-8 (7-Ethoxy-4-methylcoumarin)

7-Ethoxy-4-methylcoumarin structure
7-Ethoxy-4-methylcoumarin structure
7-Ethoxy-4-methylcoumarin
87-05-8
C12H12O3
204.221883773804
MFCD00016971
34406
24869818

7-Ethoxy-4-methylcoumarin Properties

Names and Identifiers

    • 7-Ethoxy-4-methylcoumarin
    • 7-Ethoxy-4-methyl-2H-chromen-2-one
    • Ethyl 4-methylumbelliferyl ether
    • 4-Methyl-7-ethoxycoumarin
    • 7-ETHOXY-4-METHYLCOUMARIN FOR FLUORESCENCE
    • METHYL-7-METHOXYCOUMARIN, 4-(AS) PrintBack
    • 7-ethoxy-4-methylchromen-2-one
    • 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl-
    • Coumarin, 7-ethoxy-4-methyl-
    • ZLV1S0NNZH
    • NSC60561
    • Coumarin, 7-ethoxy-4-methyl- (8CI)
    • ST060225
    • 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one
    • Madescol
    • Maraniol
    • Morlin
    • Ethoxy resocyanin
    • 7-ethoxy-4-methyl-chromen-2-one
    • PubChem8679
    • 7-Ethoxy-4-methylcoumari
    • 7-ethoxy-4-methyl-coumarin
    • 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one (ACI)
    • Coumarin, 7-ethoxy-4-methyl- (6CI, 8CI)
    • 4-Methylumbelliferone ethyl ether
    • NSC 60561
    • +Expand
    • MFCD00016971
    • NKRISXMDKXBVRJ-UHFFFAOYSA-N
    • 1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3
    • O=C1C=C(C)C2C(=CC(=CC=2)OCC)O1
    • 169998

Computed Properties

  • 204.07900
  • 0
  • 3
  • 2
  • 204.079
  • 15
  • 283
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.6
  • 0
  • 35.5

Experimental Properties

  • 2.50010
  • 39.44000
  • 1.548
  • 351.4 °C at 760 mmHg
  • 111.0 to 117.0 deg-C
  • 351.4 °C at 760 mmHg
  • DMF: soluble
  • Uncertain
  • Soluble in water.
  • 1.163

7-Ethoxy-4-methylcoumarin Security Information

  • 3
  • S22-S24/25
  • Xi Xi
  • NONH for all modes of transport
  • Irritant
  • Yes
  • 8

7-Ethoxy-4-methylcoumarin Customs Data

  • 2932209090
  • China Customs Code:

    2932209090

    Overview:

    2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Ethoxy-4-methylcoumarin Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GRZK-1g
7-Ethoxy-4-methyl-2H-chromen-2-one
87-05-8 95%
1g
$28.00 2024-04-21
A2B Chem LLC
AH81968-1g
7-Ethoxy-4-methylcoumarin
87-05-8 95%
1g
$12.00 2024-04-19
Aaron
AR00GS7W-250mg
7-Ethoxy-4-methyl-2H-chromen-2-one
87-05-8 98%
250mg
$7.00
abcr
AB126376-5 g
7-Ethoxy-4-methylcoumarin; 98%
87-05-8
5 g
€57.80 2023-07-20
Alichem
A449041693-100g
7-Ethoxy-4-methyl-2H-chromen-2-one
87-05-8 97%
100g
$380.00 2023-08-31
Apollo Scientific
OR4853-5g
7-Ethoxy-4-methylcoumarin
87-05-8 98%
5g
£10.00 2024-07-24
Chemenu
CM162311-100g
7-ethoxy-4-methyl-2H-chromen-2-one
87-05-8 97%
100g
$355
ChromaDex Standards
ASB-00013535-025-25mg
METHYL
87-05-8 %
25mg
$125.00
Enamine
EN300-7387782-0.05g
7-ethoxy-4-methyl-2H-chromen-2-one
87-05-8
0.05g
$101.0
eNovation Chemicals LLC
D960465-25g
7-Ethoxy-4-methyl-2H-chromen-2-one
87-05-8 97.0%
25g
$285 2022-05-16

7-Ethoxy-4-methylcoumarin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Borane, trifluoro-, dihydrate ;  20 min, 60 °C
Reference
Pechmann reaction promoted by boron trifluoride dihydrate
Stoyanov, Edmont V.; et al, Molecules, 2005, 10(7), 762-766

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  48 h, 60 °C
Reference
En Route to Stabilized Compact Conformations of Single-Chain Polymeric Nanoparticles in Complex Media
Wijker, Stefan ; et al, Macromolecules (Washington, 2022, 55(14), 6220-6230

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Reference
Synthesis, characterization and antibacterial activity of coumarin derivatives
Sukanya, M.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(3), 1574-1589

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
1.2 6 h, reflux
Reference
The synthesis of novel coumarin dyes and the study of their photoreaction properties
Wang, Tao; et al, Dyes and Pigments, 2007, 75(1), 104-110

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Methanol
Reference
Polymer supported hydroxycoumarin anion. Convenient method for O-alkylation of hydroxycoumarin
Deshmukh, J. G.; et al, Journal of the Indian Chemical Society, 1986, 63(4), 442-3

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Chlorosulfonic acid (reaction products with cellulose) ,  Cellulose (reaction products with chlorosulfonic acid) ;  2 min
Reference
Expeditious Pechmann Condensation by Using Biodegradable Cellulose Sulfuric Acid as a Solid Acid Catalyst
Kuarm, B. Suresh; et al, Synthetic Communications, 2010, 40(22), 3358-3364

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Xanthan gum, hydrogen sulfate ;  25 min, rt
Reference
Xanthan sulfuric acid, an efficient and recyclable solid acid catalyst for Pechmann condensation
Kuarm, B. Suresh; et al, Synthetic Communications, 2012, 42(12), 1770-1777

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Cupric perchlorate ;  35 min, 45 - 50 °C
Reference
Ultrasound-promoted greener synthesis of 2H-chromen-2-ones catalyzed by copper perchlorate in solventless media
Puri, Saurabh; et al, Ultrasonics Sonochemistry, 2009, 16(6), 705-707

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Lithium bromide ;  20 min, 75 °C
Reference
LiBr-mediated, solvent free von Pechmann reaction: facile and efficient method for the synthesis of 2H-chromen-2-ones
Kumar, Sanjay; et al, ARKIVOC (Gainesville, 2007, (15), 18-23

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Selectfluor ;  30 min, rt
Reference
Selectfluor-promoted environmental-friendly synthesis of 2H-chromen-2-one derivative under various reaction conditions
Ranjbar-Karimi, R.; et al, Journal of the Iranian Chemical Society, 2011, 8(1), 193-197

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tetrabutylammonium bromide ,  Potassium iodide Solvents: Acetone ;  5 h, 80 °C
Reference
Catalytic synthesis of 7-alkoxylcoumarins by TBAB
Zhang, Wei-hua; et al, Hecheng Huaxue, 2008, 16(5), 561-563

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Acetone ;  20 min, 45 - 55 °C
Reference
Study on synthesis of 7-ethoxyl-4-methycoumarin by phase transfer catalysis under microwave irradiation
Ye, Hong; et al, Huaxue Shijie, 2014, 55(4), 223-225

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, 80 °C
Reference
Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations
Liu, Jingbao; et al, Biochemistry, 2016, 55(13), 1997-2007

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
Synthesis, characterisation and photophysical studies of oxadiazolyl coumarin: A new class of blue light emitting fluorescent dyes
Matta, Akanksha; et al, Dyes and Pigments, 2017, 140, 250-260

Synthetic Circuit 15

Reaction Conditions
Reference
One-Pot Synthesis and Photophysical Studies of Dihydropyrimidinone-Based Dyes: Novel Violet-Blue Light Emitting Fluorophores
Matta, Akanksha; et al, ChemistrySelect, 2018, 3(38), 10815-10820

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Tetrahydrofuran ;  0.5 h, < 10 °C; 4 - 5 h
2.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
2.2 10 d, rt
Reference
Synthesis, antifungal, and phytotoxic effects of some benzopyrone derivatives
Khan, Khalid Mohammed; et al, Natural Product Research, 2004, 18(1), 21-27

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  5 h, 10 °C → rt
2.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  24 h, reflux
Reference
Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives
Khan, Khalid Mohammed; et al, Natural Product Research, 2003, 17(2), 115-125

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  30 min, rt; 4 - 5 h, rt
2.1 Solvents: Tetrahydrofuran ;  15 min, rt
2.2 Reagents: Potassium hydroxide ;  15 min, rt
2.3 24 h, reflux
Reference
Synthesis, antioxidant and insecticidal activities of some coumarin derivatives
Khan, K. M.; et al, Journal of the Chemical Society of Pakistan, 2002, 24(3), 226-231

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Water ;  24 h, 10 - 25 °C
2.1 Catalysts: Potassium carbonate Solvents: Acetone ;  10 min, reflux
2.2 18 h, 56 °C
Reference
Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6- and 7-alkoxy-4-formylcoumarin derivatives
Ngoc Toan, Vu ; et al, Synthetic Communications, 2020, 50(23), 3603-3615

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sulfuric acid
2.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Antimicrobial prospection of some coumarin derivatives
Taataringa, Gabriela; et al, Farmacia (Bucharest, 2018, 66(2), 323-330

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  6 - 8 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
Synthesis, characterisation and photophysical studies of oxadiazolyl coumarin: A new class of blue light emitting fluorescent dyes
Matta, Akanksha; et al, Dyes and Pigments, 2017, 140, 250-260

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  < 10 °C; 12 h, < 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  10 min, acidified, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Reference
Synthesis, characterization and antibacterial activity of coumarin derivatives
Sukanya, M.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(3), 1574-1589

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  < 10 °C; 24 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Synthesis and antibacterial activity of mannich bases of coumarins
Sumakanth, M.; et al, European Journal of Biomedical and Pharmaceutical Sciences, 2019, 6(8), 288-294

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ;  rt; 6 h, 60 °C
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
2.2 6 h, reflux
Reference
The synthesis of novel coumarin dyes and the study of their photoreaction properties
Wang, Tao; et al, Dyes and Pigments, 2007, 75(1), 104-110

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  10 min, acidified, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Reference
Synthesis, characterization and antibacterial activity of coumarin derivatives
Sukanya, M.; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(3), 1574-1589

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified
2.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Synthesis and antibacterial activity of mannich bases of coumarins
Sumakanth, M.; et al, European Journal of Biomedical and Pharmaceutical Sciences, 2019, 6(8), 288-294

Synthetic Circuit 27

Reaction Conditions
1.1 Solvents: Methanol ,  Chloroform
Reference
Photochemistry of pesticides. 13. Some photoreactions of O,O-diethyl-O-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)phosphorothioate (Potasan)
Abdou, Wafaa M.; et al, Phosphorus and Sulfur and the Related Elements, 1988, 39(3-4), 199-203

7-Ethoxy-4-methylcoumarin Raw materials

7-Ethoxy-4-methylcoumarin Preparation Products

7-Ethoxy-4-methylcoumarin Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:87-05-8)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87-05-8)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:87-05-8)
A LA DING
anhua.mao@aladdin-e.com

7-Ethoxy-4-methylcoumarin Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87-05-8)7-Ethoxy-4-methylcoumarin
A1207296
99%
25g
169.0